2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is a useful research compound. Its molecular formula is C12H14BrFN2 and its molecular weight is 285.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline (BFHQ) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of BFHQ, particularly its antimicrobial and antiviral activities, while providing a synthesis of relevant research findings.
- Molecular Formula : C12H14BrFN2
- Molecular Weight : 285.16 g/mol
- CAS Number : 1592922-33-2
BFHQ is characterized as a tricyclic compound with two nitrogen atoms in its structure. It is typically found as a white to off-white crystalline powder and shows varying solubility in different solvents.
Antimicrobial Activity
BFHQ and its derivatives have been studied for their antimicrobial properties against various pathogens. Notably:
- Mechanism of Action : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
-
Case Studies :
- A study demonstrated that BFHQ derivatives showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 1 mg/L for the most active derivatives .
- Another study reported that BFHQ derivatives prevented biofilm formation by S. aureus and E. faecalis more effectively than several conventional antibiotics .
Antiviral Activity
Recent investigations have highlighted the potential of BFHQ as an antiviral agent:
- Inhibition of Viral Replication : BFHQ has shown promising results in inhibiting the replication of certain viruses, although specific data on viral targets remains limited.
- Research Findings : Compounds similar to BFHQ have been noted for their ability to inhibit HIV reverse transcriptase with IC50 values around 2.95 μM, indicating potential in antiviral therapies .
Toxicity and Safety
Preliminary toxicity assessments indicate that BFHQ is stable under normal laboratory conditions; however, comprehensive toxicological studies are necessary to establish safety profiles for potential therapeutic applications.
Research Implications
The promising biological activities of BFHQ suggest several avenues for future research:
- Synthesis Optimization : Current synthesis methods yield low quantities of BFHQ; hence, developing more efficient synthetic routes could enhance availability for research.
- Expanded Biological Testing : Further studies are warranted to explore the full spectrum of biological activities and mechanisms of action.
Properties
IUPAC Name |
2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c13-9-5-12-11(6-10(9)14)15-7-8-3-1-2-4-16(8)12/h5-6,8,15H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCSAFWDBAQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC(=C(C=C32)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.